molecular formula C21H23NO5S B3463186 [2,6-dimethoxy-4-(morpholine-4-carbothioyl)phenyl] 4-methylbenzoate

[2,6-dimethoxy-4-(morpholine-4-carbothioyl)phenyl] 4-methylbenzoate

Cat. No.: B3463186
M. Wt: 401.5 g/mol
InChI Key: PVZIFOYVUXRKTQ-UHFFFAOYSA-N
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Description

[2,6-dimethoxy-4-(morpholine-4-carbothioyl)phenyl] 4-methylbenzoate: is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a morpholine ring and a carbothioyl group attached to a phenyl ring, further connected to a 4-methylbenzoate moiety.

Properties

IUPAC Name

[2,6-dimethoxy-4-(morpholine-4-carbothioyl)phenyl] 4-methylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO5S/c1-14-4-6-15(7-5-14)21(23)27-19-17(24-2)12-16(13-18(19)25-3)20(28)22-8-10-26-11-9-22/h4-7,12-13H,8-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVZIFOYVUXRKTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2OC)C(=S)N3CCOCC3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [2,6-dimethoxy-4-(morpholine-4-carbothioyl)phenyl] 4-methylbenzoate typically involves multiple steps, starting with the preparation of the core phenyl ring substituted with methoxy groups. The morpholine-4-carbothioyl group is introduced through a nucleophilic substitution reaction, followed by esterification with 4-methylbenzoic acid to form the final product. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the carbothioyl group, converting it into a thiol or thioether.

    Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under various conditions, including acidic or basic environments.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Thiol or thioether derivatives.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: In biological research, the compound can be used as a probe to study enzyme interactions and metabolic pathways due to its unique structural features.

Industry: In the industrial sector, the compound can be utilized in the production of specialty chemicals and materials with specific properties, such as high thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of [2,6-dimethoxy-4-(morpholine-4-carbothioyl)phenyl] 4-methylbenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbothioyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. Additionally, the aromatic rings and methoxy groups can participate in non-covalent interactions, such as hydrogen bonding and π-π stacking, further influencing the compound’s biological effects.

Comparison with Similar Compounds

    Bis(2-ethylhexyl) terephthalate: A plasticizer with similar aromatic ester structure but different functional groups.

    Quinone derivatives: Compounds with similar oxidation products.

    Thiols and thioethers: Compounds with similar reduction products.

Uniqueness: The uniqueness of [2,6-dimethoxy-4-(morpholine-4-carbothioyl)phenyl] 4-methylbenzoate lies in its combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for diverse applications in research and industry.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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[2,6-dimethoxy-4-(morpholine-4-carbothioyl)phenyl] 4-methylbenzoate
Reactant of Route 2
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[2,6-dimethoxy-4-(morpholine-4-carbothioyl)phenyl] 4-methylbenzoate

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